molecular formula C19H25N B13991387 N,N-diethyl-3,3-diphenylpropan-1-amine CAS No. 5341-16-2

N,N-diethyl-3,3-diphenylpropan-1-amine

Cat. No.: B13991387
CAS No.: 5341-16-2
M. Wt: 267.4 g/mol
InChI Key: JAWDDAJYAYSIEW-UHFFFAOYSA-N
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Description

N,N-Diethyl-3,3-diphenylpropan-1-amine (CAS 5341-16-2) is a high-purity tertiary amine compound of significant interest in advanced pharmaceutical research and development. With a molecular formula of C19H25N and a molecular weight of 267.41 g/mol, this compound serves as a versatile chemical intermediate and building block for the synthesis of more complex molecules . Its key physical properties include a density of 0.969 g/cm³ and a high boiling point of 371.5°C at 760 mmHg, which can inform handling and reaction conditions . This diphenylpropylamine scaffold is structurally related to compounds investigated for their potential as dual-target ligands, particularly in the development of novel therapeutics that target neurological pathways . For instance, research into 3,3-diphenylpropylamine derivatives has explored their potential interaction with μ-opioid (MOR) and dopamine D3 receptors, a strategy aimed at creating analgesics with reduced abuse liability . As such, this amine is a valuable compound for medicinal chemistry programs, hit-to-lead optimization, and pharmacological studies. This product is intended for research applications in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols prior to use.

Properties

CAS No.

5341-16-2

Molecular Formula

C19H25N

Molecular Weight

267.4 g/mol

IUPAC Name

N,N-diethyl-3,3-diphenylpropan-1-amine

InChI

InChI=1S/C19H25N/c1-3-20(4-2)16-15-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3

InChI Key

JAWDDAJYAYSIEW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation and Catalytic Hydrogenation Route

  • Step 1: Preparation of 3,3-diphenylpropionitrile
    Cinnamonitrile is reacted with benzene in the presence of anhydrous aluminum chloride catalyst under reflux conditions to yield 3,3-diphenylpropionitrile with a high yield of 95-98%.
    Reaction conditions: Reflux in benzene with AlCl3 catalyst, followed by acid wash and recrystallization from alcohol.

  • Step 2: Catalytic Hydrogenation to 3,3-diphenylpropylamine
    The nitrile is hydrogenated catalytically using a 5% nickel/diatomaceous earth catalyst under 2-5 MPa hydrogen pressure at 80-120°C in methanol with ammonia gas. The product is isolated by vacuum distillation with a yield of approximately 95%.

  • Step 3: Formation of Schiff Base and Methylation
    3,3-diphenylpropylamine is reacted with an aldehyde in an aromatic hydrocarbon solvent under reflux to form a Schiff base. Methylation is then performed by adding methylation reagents directly or by gas introduction.

  • Step 4: Hydrolysis and Isolation
    After methylation, dilute sulfuric acid is added and the mixture refluxed. Free aldehyde is removed by steam distillation. The pH is adjusted to 9-12 with sodium hydroxide, and the organic layer is separated and vacuum distilled to yield N-methyl-3,3-diphenylpropan-1-amine as a colorless liquid with 85-92% yield. Further purification can yield crystalline hydrochloride salts.

This method avoids hazardous reagents like thionyl chloride and borohydride reducing agents, reduces solvent use, simplifies operations, and improves total yield by 10-15% over prior art.

Reductive Demethylation of N,N-Dimethyl-3,3-diphenylpropylamine

  • Step 1: Synthesis of N,N-dimethyl-3,3-diphenylpropylamine
    Prepared via reductive methylation of 3,3-diphenylpropylamine using formaldehyde and formic acid under reflux. The reaction proceeds quantitatively with near 100% yield.

  • Step 2: Demethylation with Chloroformates
    N,N-dimethyl-3,3-diphenylpropylamine undergoes demethylation using ethyl chloroformate or methyl chloroformate (2-5 equivalents) in solvents such as toluene, benzene, or xylene. This forms carbamate derivatives such as ethyl methyl 3,3-diphenylpropylcarbamate.

  • Step 3: Hydrolysis to N-methyl-3,3-diphenylpropan-1-amine
    The carbamate intermediate is hydrolyzed under acidic conditions using mixtures of acetic acid and hydrochloric acid or bromic acid, often in protic solvents (methanol, ethanol, propanol, etc.). The hydrolysis liberates the target N-methyl amine.

  • Step 4: Isolation and Purification
    The product is extracted into organic solvents (dichloromethane, ethyl acetate) and purified by recrystallization from suitable solvent mixtures to obtain high purity N-methyl-3,3-diphenylpropan-1-amine or its salts. Yields range from 93-95%.

This method addresses issues of low yield, hazardous reagents, and complex equipment requirements found in older methods involving Grignard reagents and palladium-catalyzed hydrogenolysis.

Summary Table of Key Preparation Steps and Conditions

Step Intermediate/Product Reaction Type Reagents/Catalysts Solvent(s) Conditions Yield (%) Notes
1 3,3-Diphenylpropionitrile Friedel-Crafts Alkylation Cinnamonitrile, Benzene, AlCl3 catalyst Benzene Reflux 95-98 High yield, acid wash and recrystallization
2 3,3-Diphenylpropylamine Catalytic Hydrogenation H2, 5% Ni/diatomaceous earth, NH3 gas Methanol 80-120°C, 2-5 MPa H2 pressure ~95 Avoids borohydride reducing agents
3 Schiff base intermediate Condensation Aldehyde, aromatic hydrocarbon solvent Toluene or similar Reflux - Intermediate for methylation
4 N-Methyl-3,3-diphenylpropan-1-amine Methylation & Hydrolysis Methylation reagent, dilute H2SO4, NaOH Aromatic solvent, aqueous Reflux, pH 9-12 adjustment 85-92 One-pot process simplifies operations
5 N,N-Dimethyl-3,3-diphenylpropylamine Reductive Methylation Formaldehyde, Formic acid - Reflux, 105°C ~100 Quantitative yield
6 Carbamate derivative Demethylation Ethyl chloroformate or methyl chloroformate Toluene, benzene, xylene Stirring, 5 hours 94-95 Precursor to hydrolysis step
7 N-Methyl-3,3-diphenylpropan-1-amine Hydrolysis Acetic acid + HCl or bromic acid Protic solvents (MeOH, EtOH) Reflux, 5-24 hours 93-95 Mild conditions, high purity

Research Outcomes and Industrial Considerations

  • The Friedel-Crafts alkylation followed by catalytic hydrogenation route offers a scalable and environmentally friendlier alternative to older methods that used hazardous reagents like thionyl chloride and borohydrides.
  • The one-pot methylation and hydrolysis process reduces equipment needs and production costs while improving yields by 10-15%.
  • The demethylation of N,N-dimethyl derivatives via chloroformate reagents and subsequent hydrolysis offers a mild, high-yielding, and industrially feasible route to N-methyl derivatives.
  • The described methods avoid the use of expensive palladium catalysts and high-pressure hydrogenation steps for benzyl group removal, which are problematic in large-scale synthesis.
  • Although direct literature on N,N-diethyl-3,3-diphenylpropan-1-amine synthesis is scarce, the adaptation of these methods with diethylamine or diethyl alkylation is the logical approach, supported by general organic synthesis principles.
  • The physical properties of this compound include a molecular weight of 267.41 g/mol, density of 0.969 g/cm³, and a boiling point of approximately 371.5°C at 760 mmHg.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-3,3-diphenylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, in the presence of strong bases.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted amines depending on the substituent used.

Scientific Research Applications

N,N-diethyl-3,3-diphenylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceutical compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: It serves as a precursor in the development of drugs for treating cardiovascular diseases and other medical conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-3,3-diphenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features

Compound Name Substituents (Position) Key Structural Differences Evidence ID
N,N-Diethyl-3,3-diphenylpropan-1-amine -N(Et)₂ (C1); -Ph₂ (C3) Reference compound
N,N-Dimethyl-2,2-diphenylpropan-1-amine -N(Me)₂ (C1); -Ph₂ (C2) Methyl vs. ethyl; diphenyl at C2 vs. C3
2,3-Diphenylpropan-1-amine -NH₂ (C1); -Ph₂ (C2, C3) Primary amine vs. tertiary diethylamine
3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine -Cl (C3); -N(Me)₂ (C1); -Ph (C3) Chloro substituent introduces polarity
N,N-Diethyl-3-phenylpropan-1-amine -N(Et)₂ (C1); -Ph (C3) Single phenyl vs. diphenyl at C3

Key Observations :

  • Diethyl vs. Dimethyl : Diethyl groups enhance lipophilicity (logP) compared to dimethyl analogs, impacting membrane permeability .
  • Chloro Substituents : The chloro group in raises polarity (cLogP ~1.5 vs. ~4.5 for the target) and provides a site for nucleophilic substitution .

Key Observations :

  • Coupling Efficiency : The target’s HATU-mediated synthesis achieves moderate yields (56–89%), typical for peptide couplings .
  • Heterocyclic Derivatives : Sodium hydride-driven substitutions () offer higher regioselectivity for bulky aromatic systems.

Physicochemical Properties

Compound Name Molecular Weight cLogP (Predicted) NMR Features (¹H, key signals) Evidence ID
This compound ~309.5 ~4.5 δ 2.5–3.0 (m, NCH₂), δ 7.2–7.4 (m, Ph)
N,N-Dimethyl-2,2-diphenylpropan-1-amine ~255.4 ~3.8 δ 3.02 (s, CH), δ 7.2–7.3 (m, Ph)
2,3-Diphenylpropan-1-amine ~209.3 ~3.2 δ 1.8 (tt, CH₂), δ 7.3 (m, Ph)
3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine 197.7 ~1.5 δ 3.5–3.7 (m, CH₂Cl), δ 7.4 (m, Ph)

Key Observations :

  • Lipophilicity : The target’s higher cLogP (~4.5) supports CNS penetration, whereas chloro-substituted analogs (cLogP ~1.5) may favor aqueous solubility .
  • NMR Shifts : Diethyl groups in the target result in multiplet signals (δ 2.5–3.0) for NCH₂, distinct from dimethyl analogs (singlet at δ 3.02) .

Biological Activity

N,N-Diethyl-3,3-diphenylpropan-1-amine, a synthetic organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Synthesis Methods:
this compound is synthesized through the alkylation of 3,3-diphenylpropan-1-amine with diethyl sulfate or diethyl iodide under basic conditions. Common bases used include sodium hydride and potassium carbonate. The reaction conditions are optimized to enhance yield and purity, often employing automated processes in industrial settings .

Chemical Structure:
The compound features two ethyl groups attached to the nitrogen atom of a 3,3-diphenylpropan-1-amine backbone. This specific substitution pattern increases its lipophilicity, potentially influencing its interaction with biological targets.

Biological Mechanisms

Mechanism of Action:
this compound interacts with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact mechanism varies depending on the biological context .

Cellular Effects:
Research indicates that this compound can influence cellular processes such as apoptosis and proliferation. For instance, studies have shown that related compounds exhibit significant cytotoxicity against cancer cell lines while demonstrating lower toxicity to normal cells .

Therapeutic Applications

Cancer Research:
this compound and its derivatives are being investigated for their anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects on breast cancer cells (MCF-7), suggesting potential applications in cancer therapy . The presence of a tertiary amine moiety in these compounds enhances their efficacy as selective estrogen receptor modulators (SERMs), which are crucial in breast cancer treatment .

Pain Management:
The compound's structural relatives have been explored for their analgesic properties, particularly in the context of opioid receptor modulation. These findings highlight the potential for developing safer pain management therapies with reduced abuse liability .

Research Findings and Case Studies

Several studies have assessed the biological activity of this compound and similar compounds:

Study Focus Findings
Study 1Cytotoxicity against MCF-7 cellsSignificant cytotoxic effects observed; low toxicity in normal cells
Study 2Analgesic activityCompounds displayed antinociceptive effects in vivo; potential for pain management applications
Study 3Mechanistic insightsInvestigated interaction with opioid and dopamine receptors; implications for drug design

Q & A

Q. What are the established synthetic routes for N,N-diethyl-3,3-diphenylpropan-1-amine, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 1,1-diphenylethylene with diethylamine under controlled conditions. For example, analogous methods using diisopropylamine achieved an 86% yield by optimizing solvent choice (e.g., DMF) and temperature (80°C) . Variations in amine reactivity (diethyl vs. diisopropyl) may require adjustments in stoichiometry or catalyst use. Purification typically involves solvent extraction and crystallization .

Q. What safety protocols are critical when handling this compound?

Due to its structural similarity to strong bases like DMAPA, handle with nitrile gloves, goggles, and lab coats in a fume hood. Avoid inhalation of vapors; use local exhaust ventilation. Neutralize spills with weak acids (e.g., acetic acid) and dispose of waste via approved hazardous channels . Emergency measures include rinsing eyes with water for 15 minutes and seeking immediate medical attention for skin contact .

Advanced Research Questions

Q. How can spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

  • NMR : 1H^1H NMR identifies substituent environments (e.g., aromatic protons at δ 7.2–7.5 ppm, ethyl groups as triplets near δ 1.0–1.2 ppm). Diastereotopic protons in chiral derivatives split into multiplets, aiding stereochemical analysis .
  • FT-IR : Absorptions at 2929 cm1^{-1} (C-H stretching) and 1599 cm1^{-1} (aromatic C=C) confirm backbone integrity. N-H stretches (if present) appear near 3300–3400 cm1^{-1} .
  • MS : High-resolution mass spectrometry validates molecular weight (expected [M+^+] at m/z 267.41 for C19_{19}H25_{25}N) .

Q. What strategies optimize reaction conditions for introducing substituents to the amine group?

  • Catalytic Systems : Use NaH in DMSO for alkoxylation (e.g., naphthyloxy groups), maintaining temperatures at 323 K to prevent side reactions .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of intermediates. For photochemical N-H insertions, visible-light-promoted methods under metal-free conditions achieve 56% yield with donor/donor diazo precursors .
  • Workup : Adjust pH during extraction (e.g., pH 4–5 for acid-sensitive intermediates) and employ column chromatography (hexane:EtOAc, 10:1) for purity .

Q. How can researchers address contradictions in reported reaction yields when varying amine reactants?

Discrepancies (e.g., diethylamine vs. diisopropylamine) arise from steric and electronic effects. For diethylamine:

  • Steric Hindrance : Smaller ethyl groups reduce steric barriers, potentially increasing reaction rates.
  • Basicity : Higher basicity (pKa ~11) of diethylamine vs. diisopropylamine (pKa ~10) may accelerate proton transfer steps .
    Validate via controlled experiments comparing molar ratios (1:1 vs. 1:2 amine:electrophile) and monitoring by TLC or GC-MS.

Data Contradiction Analysis

Q. Why do crystallographic data for related compounds show variability in dihedral angles between aromatic rings?

In N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine, the dihedral angle between thiophene and naphthalene rings is 87.5° due to van der Waals interactions and crystal packing forces . For N,N-diethyl derivatives, bulkier ethyl groups may increase torsional strain, altering angles. Compare single-crystal XRD data with DFT-optimized structures to distinguish intrinsic vs. crystal-induced conformations.

Methodological Recommendations

  • Synthesis : Prefer stepwise alkylation over one-pot reactions to control regioselectivity.
  • Characterization : Combine 13C^{13}C-DEPTO NMR with X-ray crystallography to resolve quaternary carbon ambiguities.
  • Safety : Conduct reactivity hazard assessments (e.g., DSC for exothermic decomposition) before scaling up .

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